molecular formula C2H2N2O3 B1296409 1,2,4-Oxadiazolidine-3,5-dione CAS No. 24603-68-7

1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409
CAS No.: 24603-68-7
M. Wt: 102.05 g/mol
InChI Key: XDENVSFWQSKKLZ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C₂H₂N₂O₃ It is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbonyl groups

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amidoximes and carboxylic acids, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles . These interactions are crucial for the compound’s reactivity and stability in biochemical environments.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular functions can lead to changes in cell behavior and physiology, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes. This method typically uses N,N′-dimethylacetamide as a solvent and proceeds through the formation of an intermediate O-acylamidoxime, which then cyclizes to form the desired oxadiazolidine ring .

Another method involves the reaction of nitriles with nitrile oxides. This 1,3-dipolar cycloaddition reaction is a classical approach for synthesizing 1,2,4-oxadiazoles and their derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into other heterocyclic compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other functional groups. Reagents such as halogens and alkylating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2,4-oxadiazole derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

1,2,4-Oxadiazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes. Others may interact with cellular receptors, modulating signal transduction pathways to exert their effects .

Comparison with Similar Compounds

1,2,4-Oxadiazolidine-3,5-dione can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole: This compound has a similar ring structure but lacks the carbonyl groups present in this compound. It is widely used in pharmaceutical chemistry for its biological activities.

    1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring. It also has significant applications in drug design and materials science.

    1,2,5-Oxadiazole: This isomer has a different nitrogen-oxygen arrangement and is used in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDENVSFWQSKKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318604
Record name 1,2,4-oxadiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24603-68-7
Record name 24603-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332991
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-oxadiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-oxadiazolidine-3,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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